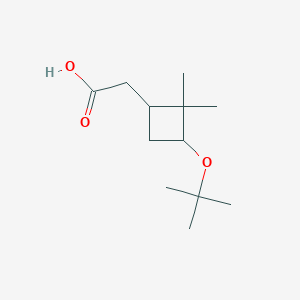

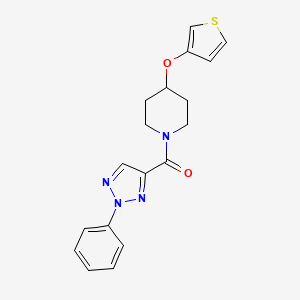

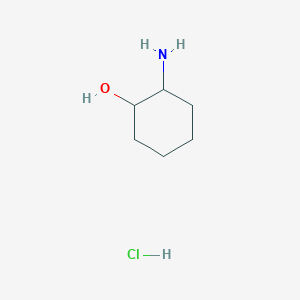

![molecular formula C16H13BrN4O3S B2541419 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 488700-92-1](/img/structure/B2541419.png)

3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative, which is a class of organic compounds known for their diverse range of biological activities. Pyrazole derivatives are often studied for their potential applications in pharmaceuticals and materials science due to their interesting chemical and physical properties.

Synthesis Analysis

While the specific synthesis of 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through ring closure reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This suggests that the synthesis of the compound may also involve a ring closure step, possibly with modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular geometry and electronic structure of a novel pyrazole derivative were optimized and calculated using ab-initio methods, and the compound's three-dimensional structure was confirmed by single-crystal X-ray diffraction studies . The dihedral angle between the pyrazole and thiophene rings in the studied compound indicates a twisted conformation, which could be similar in the compound of interest due to the presence of a thiophene ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including autoxidation and hydrolysis. The stability of these molecules can be assessed through calculations of bond dissociation energies and radial distribution functions . Additionally, the reactivity of such compounds can be explored through molecular docking studies, which can reveal potential inhibitory effects against specific proteins, as seen in the case of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide being a potential inhibitor of CDK2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The non-linear optical properties of such compounds are also of interest, as they can be comparable to or even exceed those of standard non-linear optical (NLO) materials like urea . The solvent effects on structural parameters and the identification of electrophilic and nucleophilic regions on the molecular surface are also important aspects of their chemical properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been a subject of interest in the synthesis and characterization of various chemical derivatives, particularly in the context of pyrazole-based pharmacophores. For instance, it has been involved in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, showcasing its versatility in organic synthesis (Khalifa, Nossier, & Al-Omar, 2017).

Antibacterial Activity

The compound has been incorporated in the synthesis of novel pyrazole based carbohydrazone derivatives, which were then tested for their antibacterial efficacy. This indicates its potential role in developing new antimicrobial agents (Mohammad Idrees Roshan D. Nasareb & Naqui J. Siddiquia, 2016).

Corrosion Inhibition

Its derivatives have been studied for their corrosion protection behavior on metals, suggesting its application in material science and engineering. This includes investigations into the adsorption properties and protection efficiency of carbohydrazide-pyrazole compounds (Paul, Yadav, & Obot, 2020).

Anticonvulsant Activity

Compounds with a similar structure have been synthesized and tested for their anticonvulsant activity, highlighting the potential therapeutic applications of these derivatives in pharmaceuticals (Nagihan Beyhan et al., 2017).

Anticancer Activity

A derivative of the compound has shown significant cytotoxic activity against specific cell lines, underlining its potential in the development of new anticancer drugs (S. M et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions for handling the compound.

Direcciones Futuras

This could involve speculating about potential future research directions, such as new reactions that the compound could be used in, new methods of synthesizing the compound, or new applications for the compound in fields such as medicine or materials science.

I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask!

Propiedades

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSMIWKGWCFZNM-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

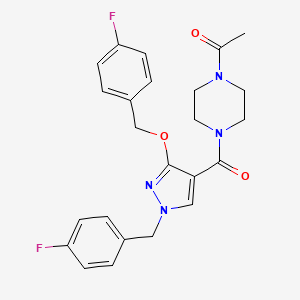

![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)

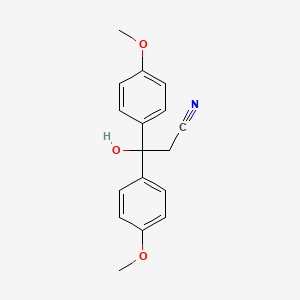

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

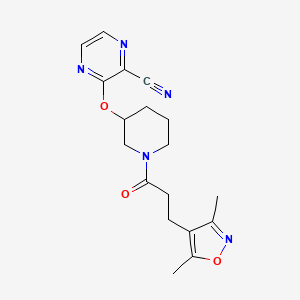

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)